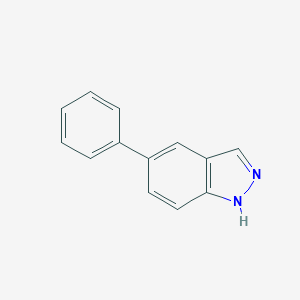

5-Phenyl-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-4-10(5-3-1)11-6-7-13-12(8-11)9-14-15-13/h1-9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQHTYMOOIFVIJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)NN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50570389 | |

| Record name | 5-Phenyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185316-58-9 | |

| Record name | 5-Phenyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Phenyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the core physicochemical properties of 5-Phenyl-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is structured to deliver not just data, but a deeper understanding of the experimental rationale and the implications of these properties in research and development.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole, is a privileged scaffold in drug discovery due to its ability to mimic the indole nucleus while offering unique electronic and steric properties.[1] The introduction of a phenyl group at the 5-position of the 1H-indazole core creates a molecule with a specific three-dimensional architecture that has been explored for its potential in developing novel therapeutics, particularly in the realms of oncology and inflammation.[2] Furthermore, its stable and electronically active nature makes it a valuable component in the synthesis of advanced materials like organic semiconductors and dyes.[2] A thorough understanding of its physicochemical properties is paramount for its effective utilization in these fields, influencing everything from reaction kinetics and purification to formulation and bioavailability.

Molecular Structure and Identification

A foundational aspect of understanding any chemical entity is the unequivocal confirmation of its structure. For this compound, this is achieved through a combination of spectroscopic techniques.

Caption: Workflow for Melting Point Determination.

Detailed Protocol:

-

Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle. The powdered sample is then packed into a thin-walled capillary tube, which is sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

-

Measurement: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The melting point is reported as this range.

Aqueous Solubility Determination

Rationale: Aqueous solubility is a critical determinant of a drug candidate's absorption and distribution in the body. Poor solubility can lead to low bioavailability and hinder formulation development.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol (Shake-Flask Method):

-

Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: The vial is sealed and agitated in a temperature-controlled shaker bath for a period sufficient to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The resulting suspension is filtered through a low-binding filter or centrifuged to separate the saturated solution from the excess solid.

-

Quantification: The concentration of this compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is used for quantification.

pKa Determination

Rationale: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a drug candidate, the pKa determines its ionization state at different physiological pH values, which in turn affects its solubility, permeability, and target binding.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Detailed Protocol (Potentiometric Titration):

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility). The ionic strength of the solution is typically kept constant by adding a background electrolyte.

-

Titration: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally using a precision burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value is determined from the pH at the half-equivalence point, which can be identified from the inflection point of the curve.

LogP Determination

Rationale: The partition coefficient (LogP) is a measure of a compound's lipophilicity, or its preference for a nonpolar environment over a polar one. LogP is a critical parameter in drug design as it influences absorption, distribution, metabolism, and excretion (ADME) properties.

Detailed Protocol (Shake-Flask Method):

-

Phase Preparation: Equal volumes of n-octanol and water (or an appropriate buffer) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously for a set period to allow for partitioning of the compound between the two phases.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Quantification: The concentration of this compound in each phase is determined using a suitable analytical method, such as HPLC-UV or LC-MS.

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Solid-State Properties: Crystal Structure and Polymorphism

The solid-state properties of a compound can have a profound impact on its stability, solubility, and bioavailability. While specific crystallographic data for this compound was not found in the reviewed literature, the study of its analogs suggests that the indazole scaffold can participate in various intermolecular interactions, including hydrogen bonding and π-π stacking, which dictate its crystal packing. The potential for polymorphism (the ability of a compound to exist in multiple crystalline forms) should always be considered for drug candidates, as different polymorphs can exhibit different physicochemical properties.

Experimental Approach for Solid-State Characterization:

-

Single-Crystal X-ray Diffraction (SCXRD): This technique provides the most definitive information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.

-

Powder X-ray Diffraction (PXRD): PXRD is a powerful tool for identifying crystalline phases and detecting polymorphism. Each crystalline form of a compound will produce a unique PXRD pattern.

-

Differential Scanning Calorimetry (DSC): DSC can be used to identify different polymorphs by their distinct melting points and enthalpies of fusion.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature and can be used to assess its thermal stability and the presence of solvates.

Conclusion

This compound is a molecule with significant potential in both medicinal chemistry and materials science. A comprehensive understanding of its physicochemical properties, as outlined in this guide, is essential for its successful application. While some experimental data for the parent compound remains to be definitively established, the provided protocols offer a robust framework for its characterization. The data from related analogs serves as a valuable guide for anticipating its behavior. Future work should focus on obtaining precise experimental values for the melting point, aqueous solubility, pKa, and LogP of this compound, as well as a thorough investigation of its solid-state properties. Such data will be invaluable for advancing the development of new drugs and materials based on this promising scaffold.

References

- Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.

- Kim, D., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 86(15), 10337-10348.

- de Oliveira, R. B., et al. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 18, 1078-1086.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Wiley-VCH. (2007).

- de Oliveira, R. B., et al. (n.d.).

- Boulhaoua, M., et al. (2019). Crystal structure and Hirshfeld surface analysis of 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole.

- Shalika, A. B., et al. (2021). (E)-5-(4-Chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one: crystal structure and Hirshfeld surface analysis.

- Figshare. (n.d.). 1H NMR (400 MHz, CDCl3) δ 3.

- de Oliveira, R. B., et al. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 18, 1078-1086.

- Paul, V., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4998.

- Black, D. StC., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 683.

- Al-Shammari, M. B., et al. (2021). Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine.

- Shalika, A. B., et al. (2021). 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one: crystal structure and Hirshfeld surface analysis.

- Boulhaoua, M., et al. (2019). Crystal structure and Hirshfeld surface analysis of 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole.

- de Oliveira, R. B., et al. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones.

- de Oliveira, R. B., et al. (2022). and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 18, 1078-1086.

- Wikipedia. (n.d.). Indazole.

- Vámos, E., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5893-5906.

- Schulze, T., et al. (2022). N-Heterocyclic Olefins of Pyrazole and Indazole. The Journal of Organic Chemistry, 87(12), 8113-8122.

- BenchChem. (n.d.). An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 1H-Indazole.

- ResearchGate. (n.d.). Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS.

- Al-Issa, S. A., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(21), 7296.

- Al-Omair, M. A., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Molecules, 28(5), 2307.

- ResearchGate. (n.d.). Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies.

- de Oliveira, R. B., et al. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 18, 1078-1086.

Sources

Synthesis and Crystallization of 5-Phenyl-1H-indazole

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-Phenyl-1H-indazole For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with significant therapeutic potential.[1][2][3] Its derivatives have shown a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Among these, this compound is a compound of particular interest due to its potential applications in pharmaceutical development and as a versatile building block in organic synthesis.[4] A thorough understanding of its three-dimensional structure at the atomic level is paramount for elucidating its structure-activity relationship (SAR) and for the rational design of new therapeutic agents.[5] This guide provides a comprehensive overview of the crystal structure analysis of this compound, from synthesis and crystallization to X-ray diffraction analysis and the interpretation of its structural features.

The synthesis of the indazole core can be achieved through various methods, including the cyclization of o-haloaryl N-sulfonylhydrazones or the reaction of o-aminobenzonitriles with organometallic reagents.[2] For this compound, a plausible synthetic route involves a Suzuki coupling reaction to introduce the phenyl group at the 5-position of a suitable indazole precursor.

Experimental Protocol: Synthesis and Crystallization

A generalized protocol for the synthesis and subsequent crystallization of this compound is outlined below. This protocol is based on established methods for the synthesis of related indazole derivatives.

Step 1: Synthesis of 5-Bromo-1H-indazole A common starting material is a brominated indazole, which can be synthesized via various reported methods.

Step 2: Suzuki Coupling In a round-bottom flask, 5-bromo-1H-indazole (1 equivalent) is dissolved in a suitable solvent system, such as a mixture of toluene, ethanol, and water. To this solution, phenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as sodium carbonate (2 equivalents) are added. The reaction mixture is then heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Step 4: Crystallization High-quality single crystals suitable for X-ray diffraction are crucial for accurate structure determination.[6][7] A common and effective method for growing crystals of small organic molecules is slow evaporation.

-

Protocol:

-

Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate) at a slightly elevated temperature to ensure complete dissolution.

-

Filter the solution to remove any particulate matter.

-

Transfer the clear solution to a clean vial, loosely capped to allow for slow evaporation of the solvent at room temperature.

-

Allow the vial to stand undisturbed for several days to weeks. As the solvent slowly evaporates, the solution becomes supersaturated, leading to the formation of single crystals.

-

The ideal crystal for single-crystal X-ray diffraction should be of sufficient size (typically >0.1 mm in all dimensions), have a regular shape, and be free of cracks or other imperfections.[6][7]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-crystal X-ray diffraction is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[5][8]

Data Collection Workflow

The following diagram illustrates the typical workflow for single-crystal X-ray diffraction analysis.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Hypothetical Data Collection and Refinement Parameters

The following table summarizes a set of plausible crystallographic data collection and refinement parameters for this compound, based on data reported for similar indazole derivatives.[9]

| Parameter | Value |

| Empirical formula | C₁₃H₁₀N₂ |

| Formula weight | 194.24 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.5 Å, b = 12.0 Å, c = 9.8 Å, β = 95° |

| Volume | 995 ų |

| Z | 4 |

| Density (calculated) | 1.29 g/cm³ |

| Absorption coefficient | 0.08 mm⁻¹ |

| F(000) | 408 |

| Crystal size | 0.20 x 0.15 x 0.10 mm |

| Theta range for data collection | 2.5° to 28.0° |

| Reflections collected | 5000 |

| Independent reflections | 2300 [R(int) = 0.04] |

| Completeness to theta = 28.0° | 99.5 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2300 / 0 / 136 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.120 |

| R indices (all data) | R1 = 0.060, wR2 = 0.135 |

Analysis of the Crystal Structure

The solved crystal structure provides a wealth of information about the molecular geometry and the intermolecular interactions that govern the crystal packing.

Molecular Geometry

The indazole ring is expected to be essentially planar.[10][11] The phenyl ring at the 5-position will be twisted relative to the plane of the indazole ring. The dihedral angle between these two rings is a key conformational parameter. In related structures, this angle can vary significantly, influencing the overall molecular packing.[12][13]

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of this compound is likely to be stabilized by a network of intermolecular interactions. Based on the structures of similar indazole derivatives, the following interactions are anticipated:

-

N-H···N Hydrogen Bonds: The N-H group of the indazole ring can act as a hydrogen bond donor, while the nitrogen atom at the 2-position can act as a hydrogen bond acceptor. This can lead to the formation of hydrogen-bonded chains or dimers.

-

C-H···π Interactions: The C-H bonds of the phenyl and indazole rings can interact with the π-systems of neighboring molecules.

-

π-π Stacking Interactions: The aromatic rings of the indazole and phenyl groups can engage in π-π stacking interactions, further stabilizing the crystal lattice.[10]

The following diagram illustrates a possible scheme of intermolecular interactions in the crystal lattice of this compound.

Caption: Potential Intermolecular Interactions in this compound.

Conclusion

The crystal structure analysis of this compound provides invaluable insights into its molecular conformation and the non-covalent interactions that dictate its solid-state architecture. This information is critical for understanding its physicochemical properties and for guiding the design of new derivatives with enhanced therapeutic efficacy. The detailed structural data obtained from single-crystal X-ray diffraction serves as a fundamental basis for computational modeling, aiding in the prediction of binding affinities to biological targets and accelerating the drug discovery process.

References

- Creative BioMart. X-ray Crystallography. [Link]

- (2022). (E)-5-(4-Methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one.

- The University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. [Link]

- (2021). (E)-5-(4-Chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one: crystal structure and Hirshfeld surface analysis.

- Excillum. Small molecule crystallography. [Link]

- Wikipedia. X-ray crystallography. [Link]

- Boulhaoua, M., et al. (2019). Crystal structure and Hirshfeld surface analysis of 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole.

- Al-Ostoot, F. H., et al. (2023). Exploring 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide (5-NPIC) Derivatives as Anticancer Agents: Synthesis, Docking, and Molecular Dynamics Insights. Pharmaceuticals, 16(11), 1548. [Link]

- Bhandari, S., et al. (2021). (E)-5-(4-Chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one: crystal structure and Hirshfeld surface analysis.

- Boulhaoua, M., et al. (2019). Crystal structure and Hirshfeld surface analysis of 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole.

- El-Faham, A., et al. (2022). Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine.

- Singh, S., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design, 28(21), 1734–1747. [Link]

- Li, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6265. [Link]

- Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1851–1877. [Link]

- Kamal, A., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017).

- Patil, S. B., et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Journal of Applied Organometallic Chemistry, 2(1), 7-14. [Link]

- de Oliveira, C. S. A., et al. (2019). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 15, 2768–2776. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD.

- Lai, A.-Q., et al. (2025). Synthesis and Process Optimization of 1-(tert-Butoxycarbonyl)-7-Fluoro-3-Methyl-1H-Indazole-5-Carboxylic Acid.

- J&K Scientific LLC. This compound. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jk-sci.com [jk-sci.com]

- 5. rigaku.com [rigaku.com]

- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Crystal structure and Hirshfeld surface analysis of 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.iucr.org [journals.iucr.org]

- 13. journals.iucr.org [journals.iucr.org]

1H NMR and 13C NMR spectral data for 5-Phenyl-1H-indazole

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Phenyl-1H-indazole

Executive Summary

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a crucial scaffold for developing novel therapeutic agents and functional organic materials.[1] The precise and unambiguous determination of its molecular structure is paramount for understanding its chemical reactivity, biological activity, and material properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the complete structural elucidation of such molecules in solution.[2]

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive walkthrough of the ¹H and ¹³C NMR spectral analysis of this compound. It moves beyond a simple recitation of data to explain the underlying principles and experimental strategies required for confident spectral assignment. We will delve into the rationale behind experimental choices, present a self-validating protocol for data acquisition, and synthesize spectral data into a coherent structural narrative. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to leverage advanced NMR techniques for the characterization of complex N-heterocyclic compounds.

Introduction: The Significance of the Indazole Scaffold and NMR

The indazole core, a fusion of benzene and pyrazole rings, is a privileged structure in drug discovery, appearing in pharmaceuticals with anti-inflammatory, anti-cancer, and antihypertensive properties.[3][4] The introduction of a phenyl substituent at the C5 position, as in this compound, significantly modulates the molecule's electronic and steric profile, creating new opportunities for molecular interactions and synthetic derivatization.

Given the potential for isomerism (e.g., 1H vs. 2H tautomers, substituent position), rigorous structural confirmation is non-negotiable.[5] One- and two-dimensional NMR spectroscopy provides a detailed "fingerprint" of the molecule, allowing for the precise mapping of its atomic connectivity and spatial arrangement.[6][7]

The NMR Landscape of this compound: A Predictive Framework

Before analyzing the spectra, we can predict the general features based on the electronic environment of each nucleus. The molecule consists of two main parts: the bicyclic indazole system and the C5-phenyl substituent. The indazole ring contains an electron-donating N-H group and an imine-like nitrogen, while the phenyl ring acts as an aromatic substituent. This combination dictates the chemical shifts (δ) of the various protons and carbons.

The structure and standard numbering for this compound are shown below. This numbering is crucial for the unambiguous assignment of NMR signals.

Caption: Molecular Structure and IUPAC Numbering of this compound.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic shielding, and their connectivity through scalar (J) coupling. For this compound, we anticipate signals in the aromatic region (δ 7.0-8.5 ppm) and a characteristic broad signal for the N-H proton at a higher chemical shift (>10 ppm), which is often solvent-dependent.[8]

Table 1: Representative ¹H NMR Spectral Data for this compound (500 MHz, DMSO-d₆)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| NH -1 | ~13.15 | br s | - | 1H |

| H-3 | ~8.10 | s | - | 1H |

| H-4 | ~7.85 | d | J = 8.8 | 1H |

| H-6 | ~7.60 | dd | J = 8.8, 1.5 | 1H |

| H-7 | ~7.70 | d | J = 8.8 | 1H |

| H-2', H-6' | ~7.75 | d | J = 7.5 | 2H |

| H-3', H-5' | ~7.50 | t | J = 7.5 | 2H |

| H-4' | ~7.40 | t | J = 7.5 | 1H |

Note: This data is illustrative, synthesized from spectral data of structurally similar indazole derivatives.[9][10] Actual values may vary based on experimental conditions.

Expert Interpretation:

-

N-H Proton (H-1): The proton on N1 is acidic and typically appears as a broad singlet far downfield due to hydrogen bonding with the solvent (DMSO-d₆) and deshielding by the aromatic system. Its broadness arises from quadrupole broadening and potential chemical exchange.

-

Indazole Ring Protons:

-

H-3: This proton is a singlet as it lacks adjacent proton neighbors for coupling. Its downfield shift is attributed to the deshielding effect of the adjacent imine-like N2 atom.

-

H-7: Appears as a doublet, coupled only to H-6.

-

H-4 and H-6: These protons form an AX system with H-7 and H-6 respectively, but are coupled to each other as well. H-4 is a doublet coupled to H-6 (a para-coupling might be too small to be resolved). H-6 is a doublet of doublets, showing coupling to both H-7 (ortho-coupling, ~8.8 Hz) and H-4 (meta-coupling, ~1.5 Hz).

-

-

Phenyl Ring Protons: The phenyl group protons (H-2'/6', H-3'/5', H-4') present a classic pattern. H-2' and H-6' are chemically equivalent and appear as a doublet due to coupling with H-3' and H-5'. Similarly, H-3' and H-5' are equivalent and appear as a triplet. The H-4' proton appears as a triplet, coupled to the two H-3'/H-5' protons.

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments. With broadband proton decoupling, each signal typically appears as a singlet. The use of spectral editing techniques like DEPT-135 or APT is crucial for differentiating between CH/CH₃ (positive signals), CH₂ (negative signals), and quaternary carbons (absent).

Table 2: Representative ¹³C NMR Spectral Data for this compound (125 MHz, DMSO-d₆)

| Carbon Assignment | Chemical Shift (δ, ppm) | Carbon Type (DEPT-135) |

| C-3 | ~134.5 | CH |

| C-3a | ~121.5 | C (Quaternary) |

| C-4 | ~120.0 | CH |

| C-5 | ~135.0 | C (Quaternary) |

| C-6 | ~118.0 | CH |

| C-7 | ~110.5 | CH |

| C-7a | ~140.0 | C (Quaternary) |

| C-1' | ~141.0 | C (Quaternary) |

| C-2', C-6' | ~127.0 | CH |

| C-3', C-5' | ~129.0 | CH |

| C-4' | ~126.0 | CH |

Note: This data is illustrative and based on known substituent effects in aromatic systems.[11][12]

Expert Interpretation:

-

Quaternary Carbons (C-3a, C-5, C-7a, C-1'): These four carbons do not bear any directly attached protons and would be absent in a DEPT-135 spectrum. Their assignment is definitively confirmed using a Heteronuclear Multiple Bond Correlation (HMBC) experiment, which shows correlations between carbons and protons separated by 2-3 bonds. For instance, C-5 would show correlations to H-4, H-6, and H-2'/6'.

-

Indazole Carbons: The chemical shifts are consistent with an aromatic heterocyclic system. C-7a, being adjacent to N1, is typically one of the most downfield carbons in the indazole core.

-

Phenyl Carbons: The shifts are characteristic of a monosubstituted benzene ring. The ipso-carbon (C-1') is downfield, while the ortho (C-2'/6'), meta (C-3'/5'), and para (C-4') carbons appear in the expected δ 120-130 ppm range.

A Self-Validating Experimental Protocol

To ensure data integrity and reproducibility, a systematic approach to NMR data acquisition is essential. This protocol outlines the key steps from sample preparation to the acquisition of multidimensional spectra.

Sample Preparation

-

Analyte Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is an excellent choice as it solubilizes many aromatic compounds and shifts the residual water peak away from the region of interest. CDCl₃ is another common alternative.

-

Dissolution: Add ~0.6 mL of the chosen deuterated solvent to the vial.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Transfer: Vortex the solution until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube.

Spectrometer Setup & Data Acquisition

This protocol assumes a 500 MHz spectrometer.[13]

-

Instrument Tuning: Insert the sample, lock on the deuterium signal of the solvent, and tune/match the probe for both ¹H and ¹³C frequencies.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

¹H Spectrum Acquisition:

-

Experiment: Standard 1D proton pulse-acquire experiment.

-

Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons for accurate integration.

-

Number of Scans: 8-16, depending on sample concentration.

-

-

¹³C {¹H} Spectrum Acquisition:

-

Experiment: Standard 1D carbon with proton decoupling.

-

Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

-

DEPT-135 Acquisition: Run a standard DEPT-135 experiment to differentiate carbon types.

-

2D Spectra Acquisition (for unambiguous assignment):

-

¹H-¹H COSY: To identify proton-proton spin systems (e.g., confirming the H-4/H-6/H-7 and phenyl ring connectivities).

-

¹H-¹³C HSQC (or HMQC): To correlate each proton with its directly attached carbon.

-

¹H-¹³C HMBC: To identify long-range (2-3 bond) correlations between protons and carbons. This is the key experiment for assigning quaternary carbons and piecing together the molecular fragments.

-

Visualization of Structural Connectivity

Two-dimensional NMR experiments provide the definitive evidence for the proposed structure. The HMBC experiment is particularly powerful. The diagram below illustrates the key HMBC correlations that would validate the assignment of the this compound skeleton.

Caption: Key ²J and ³J HMBC correlations for structural validation.

This correlation map acts as a logical check. For example, observing correlations from proton H-4 to carbons C-5, C-6, and C-7a, and from H-6 to C-4, C-5, and C-7a, provides irrefutable proof of their relative positions on the indazole ring.

Conclusion

The structural elucidation of this compound is a quintessential example of the power of a modern, multi-pronged NMR strategy. A simple 1D proton spectrum is insufficient for unambiguous assignment. A comprehensive approach, combining 1D ¹H and ¹³C spectra with 2D correlation experiments (COSY, HSQC, and HMBC), is essential for a confident and complete structural assignment. The methodology detailed in this guide—from predictive analysis and meticulous sample preparation to the strategic acquisition and interpretation of multidimensional data—provides a robust and self-validating framework for the characterization of this important heterocyclic scaffold and its many derivatives.

References

- The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.

- ResearchGate. (2016). 13C NMR of indazoles.

- ResearchGate. (n.d.). 1H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in DMSO-d6.

- Ibeas, S., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.

- RSC Publishing. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives.

- ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group.

- Yoo, E. J., et al. (2011). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters.

- Barbosa, Y. C. M., et al. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry.

- ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.

- Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives.

- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- MDPI. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations.

- Chem-Impex. (n.d.). This compound.

- Pretsch, E., et al. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy.

- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.

- ResearchGate. (n.d.). 1H and 13C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1.

- Taylor, R. D., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules.

- ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.

- Chemistry LibreTexts. (2023). NMR - Interpretation.

- Semantic Scholar. (2022). Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous.

- AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations [mdpi.com]

- 13. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

A Senior Application Scientist's Guide to the Solubility of 5-Phenyl-1H-indazole

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond a Simple Datum, Understanding Solubility as a Strategic Tool

In the landscape of drug discovery and materials science, the molecule 5-Phenyl-1H-indazole stands as a versatile scaffold. Its structure, featuring a phenyl group appended to an indazole core, has made it a valuable intermediate in the synthesis of novel anti-cancer agents, anti-inflammatory drugs, and advanced organic materials.[1][2] However, the most elegant molecular design is rendered inert if it cannot be effectively delivered, studied, or formulated. This is where the fundamental, yet often underestimated, property of solubility comes into sharp focus.

This guide moves beyond a mere recitation of data. As a senior application scientist, my objective is to provide a deeper, mechanistic understanding of the solubility characteristics of this compound. We will explore not just in which solvents it dissolves, but why it does so, and how you, the researcher, can methodically and reliably determine this critical parameter. Understanding the interplay between the solute's structure and the solvent's properties is paramount for designing robust experiments, from initial high-throughput screens to late-stage formulation development.

The Physicochemical Profile of this compound

Before delving into its interaction with solvents, it is crucial to understand the intrinsic properties of the molecule itself. The structure is a chimera of polar and non-polar characteristics: the bicyclic indazole system contains nitrogen atoms and a hydrogen bond donor (the N-H proton), conferring polarity, while the phenyl substituent adds significant non-polar, hydrophobic character.[3][4]

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀N₂ | [1][5] |

| Molecular Weight | 194.23 g/mol | [5][6] |

| Appearance | Off-white to light brown solid | [1][6] |

| Predicted pKa | 13.81 ± 0.40 | [6] |

| InChI Key | JQHTYMOOIFVIJV-UHFFFAOYSA-N | [5] |

This table summarizes key physicochemical properties, which are foundational to predicting and understanding solubility.

The Solvent Landscape: A Focus on DMSO and its Contemporaries

The choice of solvent is a critical experimental decision. Organic solvents are broadly categorized by their polarity, which dictates their ability to dissolve various solutes.[7][8]

Dimethyl Sulfoxide (DMSO): The Universal Solvent in Discovery

DMSO ((CH₃)₂SO) is a powerful, polar aprotic solvent, meaning it has a large dipole moment but does not readily donate protons.[9] Its reputation as a "universal solvent" in drug discovery is well-earned for several reasons:

-

Exceptional Solvating Power: It can dissolve a vast range of both polar and nonpolar compounds, making it invaluable for creating stock solutions from diverse chemical libraries.[9][10]

-

Miscibility: It is miscible with water and a wide array of organic solvents, which facilitates the preparation of working solutions in aqueous buffers for biological assays.[11][12]

-

High Boiling Point: Its high boiling point (189 °C) minimizes evaporation, ensuring concentration accuracy in screening plates.[11]

Despite its utility, the final concentration of DMSO in cellular assays must be carefully controlled (typically ≤ 0.5%) to avoid solvent-induced toxicity or artifacts.[13]

Solubility Profile of this compound: A Predictive Analysis

While precise quantitative solubility data for this compound is not extensively published, we can predict its behavior based on the chemical principle of "like dissolves like."[14] The molecule's dual polar/non-polar nature suggests a nuanced solubility profile.

| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |

| Polar Aprotic | DMSO, Dimethylformamide (DMF) | High | The high polarity of these solvents effectively solvates the polar indazole ring, while their organic nature accommodates the non-polar phenyl group. |

| Polar Protic | Ethanol, Methanol | Moderate | These solvents can engage in hydrogen bonding with the indazole N-H group but are less effective at solvating the hydrophobic phenyl ring compared to DMSO. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | These solvents have moderate polarity and can interact with the aromatic system, but lack the strong dipole moment or hydrogen bonding capability for high solubility. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low | THF may show some limited solubility due to its polarity, but diethyl ether is largely non-polar and a poor solvent for the polar indazole portion. |

| Non-Polar | Hexane, Heptane, Toluene | Very Low / Insoluble | The significant polarity and hydrogen bonding potential of the indazole core are incompatible with these non-polar hydrocarbon solvents. |

| Aqueous | Water, Buffered Solutions (pH 7.4) | Very Low / Insoluble | The large, non-polar phenyl group dominates, making the molecule largely insoluble in water. Indazole derivatives are known for poor aqueous solubility.[13] |

This table provides a predictive guide for researchers. It is not a substitute for experimental verification. These predictions are based on structural analysis and established solubility principles.

A Validated Protocol for Experimental Solubility Determination

Trustworthy experimental data is the gold standard. The following protocol provides a robust, step-by-step method for determining the kinetic solubility of this compound, particularly in DMSO, a common first step in pre-clinical research.

Causality Behind the Method

This protocol employs a standard shake-flask method followed by analysis, often using NMR or HPLC, to quantify the amount of dissolved solute. The initial preparation in neat DMSO mimics the creation of a high-concentration stock solution. The subsequent dilution into an aqueous buffer simulates the conditions of a typical biological assay and is critical for identifying compounds that may precipitate out of solution when the solvent environment changes.

Safety First: Handling this compound

-

Hazard Profile: This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[5][15]

-

Handling: Always handle in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[16][17][18]

Experimental Workflow

-

Preparation of High-Concentration Stock Solution:

-

Step 1.1: Accurately weigh 2-5 mg of this compound into a clean, dry 1.5 mL microcentrifuge tube.

-

Step 1.2: Add the appropriate volume of anhydrous DMSO to achieve a target concentration (e.g., for 1.94 mg, add 100 µL of DMSO to target 100 mM).

-

Step 1.3 (Dissolution): Vortex the tube vigorously for 1-2 minutes. Use a bath sonicator for 5-10 minutes if solid is still visible. Rationale: Mechanical and ultrasonic energy is applied to overcome the lattice energy of the solid and facilitate solvation.

-

Step 1.4 (Equilibration): Place the tube on a rotator or shaker at room temperature for 1-2 hours to ensure the solution reaches equilibrium. Rationale: This step ensures that the measurement reflects a stable, saturated or near-saturated solution, not just a transient supersaturated state.

-

-

Assessment of Solubility in Assay-Relevant Buffer:

-

Step 2.1: Prepare the aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

-

Step 2.2: In a new tube, add 98 µL of the aqueous buffer.

-

Step 2.3: Add 2 µL of the DMSO stock solution from Step 1.4 to the buffer. This creates a 1:50 dilution with a final DMSO concentration of 2%.

-

Step 2.4: Vortex immediately and let it stand at room temperature for 1 hour. Rationale: This step is critical for identifying compounds that precipitate upon transfer from a pure organic solvent to a predominantly aqueous environment.

-

-

Analysis and Quantification:

-

Step 3.1 (Separation): Centrifuge the tubes from both Step 1.4 and 2.4 at high speed (>14,000 x g) for 15 minutes to pellet any undissolved solid or precipitate.

-

Step 3.2 (Sampling): Carefully collect a known volume of the supernatant from the middle of the liquid column, avoiding the very top layer and the bottom pellet.

-

Step 3.3 (Quantification): Analyze the concentration of this compound in the supernatant using a calibrated analytical method such as HPLC-UV, LC-MS, or quantitative NMR. The solubility is the concentration measured in the supernatant of a saturated solution.

-

Visualizing the Workflow

A flowchart illustrating the key stages of the experimental solubility determination protocol.

Conclusion: Integrating Solubility Data into Your Research

The solubility of this compound is not a fixed constant but a variable dependent on the solvent system. While it is highly soluble in DMSO, making it an excellent choice for stock solution preparation, its solubility in aqueous media is expected to be significantly lower. This dichotomy is a central challenge in early drug discovery. Experimental verification using a robust protocol, as detailed above, is non-negotiable for generating reliable, reproducible data. This information directly impacts the design of biological assays, the interpretation of screening results, and the strategic planning for future formulation and pharmacokinetic studies. By treating solubility determination with scientific rigor, researchers can unlock the full potential of promising molecules like this compound.

References

- Vertex AI Search. Applications of DMSO.

- Wikipedia. Dimethyl sulfoxide.

- Gaylord Chemical. DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT.

- Shenyang East Chemical Science-Tech Co., Ltd. Innovative Applications of DMSO.

- University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds.

- ChemicalBook. Applications of Dimethyl sulfoxide in chemical and medical industry.

- Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Scribd. Procedure For Determining Solubility of Organic Compounds.

- SALTISE. CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility.

- Sigma-Aldrich. This compound AldrichCPR.

- Study.com. Video: Organic Solvents Definition, Types & List.

- ChemicalBook. This compound CAS#: 185316-58-9.

- Oakwood Labs. What Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry?.

- TCI Chemicals. SAFETY DATA SHEET.

- Fisher Scientific. SAFETY DATA SHEET.

- 3B Scientific Corporation. Safety Data Sheet.

- Fisher Scientific. SAFETY DATA SHEET.

- Chem-Impex. This compound.

- J&K Scientific LLC. This compound | 185316-58-9.

- ChemicalBook. Indazole - Synthesis and Reactions as a Chemical Reagent.

- Wikipedia. Indazole.

- Benchchem. Preparing 7-Methyl-1H-indazole-3-carboxamide for In Vitro Assays: Application Notes and Protocols.

- Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 4. Indazole - Wikipedia [en.wikipedia.org]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound CAS#: 185316-58-9 [amp.chemicalbook.com]

- 7. study.com [study.com]

- 8. Oakwood LabsWhat Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry? | Oakwood Labs [oakwoodlabs.com]

- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 10. ptacts.uspto.gov [ptacts.uspto.gov]

- 11. Applications of DMSO [chemdiv.com]

- 12. Applications of Dimethyl sulfoxide in chemical and medical industry_Chemicalbook [chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chem.ws [chem.ws]

- 15. dcfinechemicals.com [dcfinechemicals.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

The Vanguard of Discovery: A Technical Guide to Preliminary In-Vitro Biological Activity Screening of 5-Phenyl-1H-indazole

Foreword: Charting the Bioactive Potential of 5-Phenyl-1H-indazole

The indazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] Among its myriad derivatives, this compound has emerged as a compound of significant interest, demonstrating promising anticancer, antimicrobial, and anti-inflammatory properties in preliminary studies. This technical guide provides a comprehensive framework for the initial in-vitro screening of this compound and its analogs. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of protocols. Instead, it offers a strategic and logical approach to unveiling the therapeutic potential of this versatile molecule, grounded in established scientific principles and methodologies. We will delve into the causality behind experimental choices, ensuring that each step is not just a procedure, but a deliberate interrogation of the compound's biological interactions.

Section 1: Foundational Anticancer Activity Screening

The initial assessment of a novel compound's therapeutic potential often begins with evaluating its effect on cancer cells. The this compound core has been associated with potent antiproliferative effects against a range of human cancer cell lines, including lung (A549), breast (MCF-7), and chronic myeloid leukemia (K562).[3] The primary objective of this initial screening is to determine the compound's cytotoxicity and to elucidate its preliminary mechanism of action, laying the groundwork for more advanced in-vivo studies.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2][4][5] The principle of the assay lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[2][5] The quantity of formazan produced is directly proportional to the number of viable cells.[2]

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, K562) into a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[6]

-

Compound Treatment: Prepare a series of dilutions of the this compound compound in the appropriate cell culture medium. After the 24-hour incubation, remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[6]

-

MTT Addition: After the incubation period, remove the medium and add 20 µL of a 5 mg/mL MTT solution in PBS to each well.[4] Incubate for an additional 1.5 to 4 hours at 37°C.[6][7]

-

Formazan Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4] Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[4][6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of viability against the logarithm of the compound concentration.

Unveiling the Mechanism: Apoptosis and Cell Cycle Analysis

Indazole derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[4][8] Therefore, a crucial next step is to investigate whether this compound mediates its cytotoxic effects through these mechanisms.

Flow cytometry with propidium iodide (PI) staining is a powerful technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8] PI is a fluorescent intercalating agent that binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[9]

-

Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of the this compound compound (based on the IC₅₀ value from the MTT assay) for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, and wash them with ice-cold Phosphate-Buffered Saline (PBS).

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. The cells can be stored at 4°C for at least 30 minutes or longer.[9]

-

Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to ensure only DNA is stained.[9]

-

Flow Cytometry: Incubate the cells in the dark for 15-30 minutes at room temperature. Analyze the samples using a flow cytometer, recording at least 10,000 events per sample.[9]

-

Data Analysis: The data is typically displayed as a histogram of fluorescence intensity versus cell count. The percentage of cells in each phase of the cell cycle can be quantified using appropriate software.

Several signaling pathways can lead to apoptosis. For indazole derivatives, the intrinsic (mitochondrial) pathway and the p53/MDM2 pathway are of particular interest.[3]

Intrinsic Apoptosis Pathway: This pathway is triggered by cellular stress and leads to the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, ultimately leading to cell death.[3][10]

p53/MDM2 Pathway: The tumor suppressor protein p53 plays a critical role in regulating the cell cycle and apoptosis.[11] In many cancers, p53 is inactivated by its negative regulator, MDM2.[11] Some compounds can disrupt the p53-MDM2 interaction, leading to the activation of p53 and subsequent apoptosis.[3]

Targeting Kinase Signaling

Many indazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[10] Vascular Endothelial Growth Factor Receptors (VEGFRs) are a family of receptor tyrosine kinases that play a key role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12][13]

Section 2: Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Indazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[14] Preliminary screening for antimicrobial activity is essential to determine the spectrum of activity and potency of this compound.

Initial Screening: Agar Well Diffusion Method

The agar well diffusion method is a widely used and straightforward technique for the preliminary screening of antimicrobial activity.[15][16] This method allows for the qualitative assessment of a compound's ability to inhibit the growth of microorganisms.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis, Candida albicans) in a suitable broth, adjusting the turbidity to match a 0.5 McFarland standard.

-

Plate Inoculation: Evenly spread the microbial inoculum over the surface of a Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plate using a sterile cotton swab.[16]

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar plate using a sterile cork borer.[15][17]

-

Compound Application: Add a defined volume (e.g., 100 µL) of the this compound solution at a known concentration into the wells.[15] Include a positive control (e.g., ciprofloxacin for bacteria, amphotericin B for fungi) and a negative control (solvent used to dissolve the compound).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.[18]

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Quantitative Assessment: Broth Microdilution Method

To determine the minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, the broth microdilution method is employed.[19][20] This quantitative assay is crucial for evaluating the potency of the compound.

-

Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).[19]

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).[19]

-

Incubation: Incubate the plate under the same conditions as the agar well diffusion assay.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Section 3: Anti-inflammatory Activity Screening

Chronic inflammation is a hallmark of numerous diseases. Indazole derivatives have been reported to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[5][6]

COX-2 Inhibition Assay

The in-vitro COX-2 inhibitor screening assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.[14][21] This is often done using a colorimetric or fluorometric method where the oxidation of a chromogenic or fluorogenic substrate is monitored.[14][22]

-

Reagent Preparation: Prepare a reaction buffer (e.g., Tris-HCl), a solution of the COX-2 enzyme, a heme cofactor solution, the substrate arachidonic acid, and a chromogenic substrate such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[14]

-

Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme solution.

-

Inhibitor Addition: Add various concentrations of the this compound compound to the wells. Include a positive control (e.g., Celecoxib) and a vehicle control.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.[23]

-

Reaction Initiation: Initiate the reaction by adding the arachidonic acid and TMPD.

-

Absorbance Measurement: Immediately measure the increase in absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.[14]

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the percentage of inhibition relative to the control. The IC₅₀ value can then be calculated.

Nitric Oxide (NO) Scavenging Assay

Nitric oxide is a key inflammatory mediator. The ability of a compound to scavenge nitric oxide can be evaluated using the Griess reagent.[24] Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions.[25] The Griess reagent is used to quantify these nitrite ions.

-

Reaction Mixture: Prepare a reaction mixture containing sodium nitroprusside in a phosphate-buffered saline (PBS) and various concentrations of the this compound compound.

-

Incubation: Incubate the mixture at room temperature for a specified time (e.g., 150-180 minutes).[26]

-

Griess Reagent Addition: After incubation, add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to each sample.[26]

-

Absorbance Measurement: Measure the absorbance of the resulting pink-colored solution at 546 nm.[26]

-

Data Analysis: Calculate the percentage of nitric oxide scavenging activity by comparing the absorbance of the samples with that of a control (without the compound).

Data Presentation and Interpretation

All quantitative data from the aforementioned assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: In-Vitro Anticancer Activity of this compound

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | ||

| MCF-7 (Breast) |

| K562 (Leukemia) | | |

Table 2: In-Vitro Antimicrobial Activity of this compound

| Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| S. aureus | ||

| B. subtilis |

| C. albicans | | |

Table 3: In-Vitro Anti-inflammatory Activity of this compound

| Assay | IC₅₀ (µM) |

|---|---|

| COX-2 Inhibition |

| Nitric Oxide Scavenging | |

Conclusion and Future Directions

This guide provides a foundational framework for the preliminary in-vitro biological activity screening of this compound. The results obtained from these assays will offer a comprehensive initial profile of the compound's therapeutic potential. Positive and potent activity in any of these areas warrants further investigation, including more detailed mechanistic studies, evaluation against a broader panel of cell lines or microbial strains, and ultimately, progression to in-vivo animal models. The journey of drug discovery is an iterative process, and this initial screening is the critical first step in determining the future trajectory of this compound as a potential therapeutic agent.

References

- Agarwal, S. (2023, November 3). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. LinkedIn.

- Bio-protocol. (n.d.). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers.

- University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Flow Cytometry and Cell Sorting Facility.

- University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility.

- ResearchGate. (n.d.). Intrinsic apoptosis signaling pathway.(A) Schematic diagram of the... [Image].

- Pathway Figure OCR. (n.d.). Schematic overview of the MDM2 and p53 signalling pathway.

- ResearchGate. (n.d.). Diagram of p53|Mdm2 signaling pathway. Notice two feedback loops:... [Image].

- CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.

- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

- ResearchGate. (n.d.). Schematic representation of the apoptotic signaling pathways. The... [Image].

- Creative Diagnostics. (n.d.). Intrinsic Apoptosis Pathway.

- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.

- Protocols.io. (2023). MTT (Assay protocol).

- ResearchGate. (n.d.). The pathway diagram for the p53-MDM2 Boolean network. [Image].

- ResearchGate. (n.d.). Schematic representation of MDM2 signaling pathway showing a... [Image].

- International Journal of Botany Studies. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials.

- ResearchGate. (n.d.). 1. Schematic diagram to show vascular endothelial growth factor (VEGF)... [Image].

- Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion.

- ResearchGate. (n.d.). Schematic of the VEGF signaling pathway acting on endothelialization. Abbreviations [Image].

- ResearchGate. (n.d.). Agar well-diffusion antimicrobial assay. [Image].

- UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials.

- YouTube. (2020). p53 Pathway.

- National Center for Biotechnology Information. (n.d.). VEGFA-VEGFR2 signaling. PubChem.

- MI - Microbiology. (n.d.). Broth Microdilution.

- Bentham Science. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.

- Proteopedia. (2023). VEGF signaling pathway.

- Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

- Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.

- Medium. (2023). The VEGF Molecular Signalling Pathway Mechanism Explained.

- YouTube. (2020). Agar well diffusion assay.

- National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.

- ResearchGate. (2016). NO scavanging assay protocol? [Forum discussion].

- In Vitro Antioxidant Activity and Nitric Oxide Scavenging Activity of Citrullus Lanatus Seeds. (n.d.).

- Nitric Oxide-Scavenging Activity Of In Vitro Cultured Balkan Medicinal And Aromatic Plants. (n.d.).

- IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. (n.d.).

- Research Journal of Pharmacy and Technology. (n.d.). Phytochemical Screening and In vitro Study of Free Radical Scavenging Activity of Flavonoids of Aloe vera.

- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. clyte.tech [clyte.tech]

- 3. researchgate.net [researchgate.net]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. MTT (Assay protocol [protocols.io]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. bio-protocol.org [bio-protocol.org]

- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. botanyjournals.com [botanyjournals.com]

- 16. chemistnotes.com [chemistnotes.com]

- 17. m.youtube.com [m.youtube.com]

- 18. hereditybio.in [hereditybio.in]

- 19. Broth Microdilution | MI [microbiology.mlsascp.com]

- 20. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. cdn.caymanchem.com [cdn.caymanchem.com]

- 24. mjas.analis.com.my [mjas.analis.com.my]

- 25. rjptonline.org [rjptonline.org]

- 26. researchgate.net [researchgate.net]

The Pharmacological Potential of 5-Phenyl-1H-Indazole: A Technical Guide for Drug Discovery Professionals

Introduction: The Emergence of the 5-Phenyl-1H-Indazole Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic heteroaromatic system, has established itself as a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its unique structural and electronic properties allow for versatile interactions with a wide array of biological targets. Among the various substituted indazoles, the this compound moiety has garnered significant interest as a key building block for the development of novel therapeutics. The introduction of the phenyl group at the 5-position provides a crucial vector for chemical modification, enabling the fine-tuning of steric and electronic properties to achieve desired potency and selectivity. This guide provides an in-depth exploration of the pharmacological applications of this compound derivatives, focusing on their anticancer, anti-inflammatory, and neuroprotective potential. We will delve into the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.

Anticancer Applications: Targeting Key Pathways in Malignancy

The this compound scaffold has proven to be a fertile ground for the discovery of potent anticancer agents, primarily through the inhibition of critical enzymes involved in cancer cell proliferation, DNA repair, and survival. Two prominent areas of investigation are the inhibition of Poly(ADP-ribose) polymerase (PARP) and various protein kinases.

This compound Derivatives as PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks.[3] In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.[4]

Derivatives of 2-phenyl-2H-indazole-7-carboxamide have emerged as a potent class of PARP inhibitors.[4][5] Extensive structure-activity relationship (SAR) studies have culminated in the identification of compounds with excellent enzymatic and cellular activity.[5] For instance, the substituted 5-fluoro-2-phenyl-2H-indazole-7-carboxamide analog 48 demonstrated a PARP enzyme inhibition IC50 of 4 nM and inhibited the proliferation of BRCA-1 deficient cancer cell lines with a CC50 of 42 nM.[5] This highlights the potential of this scaffold in developing targeted therapies for BRCA-mutant cancers.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

The primary mechanism of action for these indazole-based PARP inhibitors is the competitive inhibition of the NAD+ binding site of PARP enzymes. This prevents the synthesis of poly(ADP-ribose) chains, which are essential for the recruitment of DNA repair proteins to sites of single-strand breaks. In BRCA-deficient cells, the inability to repair these breaks leads to the collapse of replication forks and the formation of double-strand breaks, which cannot be efficiently repaired, ultimately resulting in cell death.

Caption: ATP-competitive inhibition of protein kinases by this compound derivatives.

Quantitative Data: Kinase Inhibitory Activity

| Compound Class | Target Kinase | IC50 / Ki | Reference |

| 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides | TTK | Single-digit nM | [6] |

| Indazole-pyridine analogue | Akt | 0.16 nM (Ki) | [7] |

| 3-(pyrazin-2-yl)-1H-indazoles | pan-Pim | Potent inhibition | [8] |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide derivative | FGFR1 | 30.2 nM | [6] |

Anti-inflammatory Applications: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of various pathologies, including arthritis, cardiovascular disease, and cancer. [9]Indazole derivatives have demonstrated significant anti-inflammatory properties, with some compounds acting as inhibitors of cyclooxygenase (COX) enzymes. [9][10][11] Computational studies have identified 1H-indazole analogs as potent anti-inflammatory agents through the inhibition of COX-2. [9]In vivo studies using the carrageenan-induced rat paw edema model have shown that indazole derivatives can significantly and dose-dependently reduce inflammation. [10][11]The anti-inflammatory effects of these compounds are also attributed to the inhibition of pro-inflammatory cytokines like TNF-α and IL-1β, as well as free radical scavenging activity. [10] Mechanism of Action: COX-2 Inhibition

The primary mechanism for the anti-inflammatory activity of certain indazole derivatives is the inhibition of the COX-2 enzyme. COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking COX-2, these compounds reduce the production of prostaglandins, thereby alleviating the inflammatory response.

Caption: Inhibition of the COX-2 pathway by this compound derivatives.

Neuroprotective Applications: A Frontier in Neurological Disorders